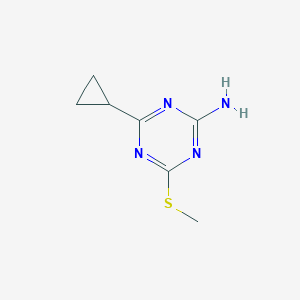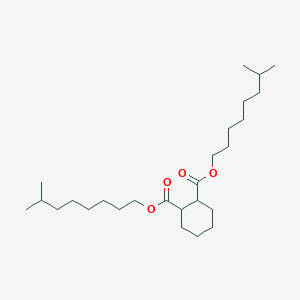
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, involves the reaction of sulfonyl chloride derivatives with amines. For instance, 4-methyl benzene sulfonyl chloride reacts with 1-naphthyl amine to produce sulfonamide compounds, a process characterized by various spectroscopic techniques and density functional theory (DFT) studies to understand the molecular geometry and stability (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those related to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, has been extensively analyzed using X-ray diffraction (XRD) and DFT calculations. These analyses reveal details about bond lengths, angles, and overall molecular conformation, contributing to a deeper understanding of the compound's chemical behavior and stability (Kaya et al., 2008).
Chemical Reactions and Properties
Palladium-catalyzed ortho-sulfonylation reactions involving 2-aryloxypyridines highlight the chemical reactivity of pyridine-derived sulfonyl chlorides. These reactions facilitate the introduction of sulfonyl groups at specific positions on the benzene ring, underscoring the compound's versatility in organic synthesis (Xu et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, thermal stability, and molecular weight, have been characterized through various analytical methods. These properties are crucial for understanding the compound's behavior under different conditions and for its application in further chemical synthesis (Kaya et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride derivatives, such as reactivity, electron density distribution, and charge transfer mechanisms, have been explored using NBO analysis and HOMO-LUMO studies. These investigations provide insights into the compound's reactivity patterns and its potential applications in organic synthesis (Sarojini et al., 2012).
Wissenschaftliche Forschungsanwendungen
1. Anti-tubercular Agents
- Application Summary: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Anti-Fibrosis Activity
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The derivatives were designed, synthesized, and their biological activities were evaluated against HSC-T6 cells .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
3. Selective Androgen Receptor Modulators
- Application Summary: This compound has been used in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs). These derivatives were optimized from previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
- Methods of Application: The derivatives were designed, synthesized, and evaluated for their activity as SARMs .
- Results: The specific results of this study are not provided in the source, but the derivatives were found to be promising candidates for further development .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-pyridin-2-yloxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPHVTZYYDWQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391766 |
Source


|
| Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride | |
CAS RN |
192329-94-5 |
Source


|
| Record name | 4-(2-Pyridinyloxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

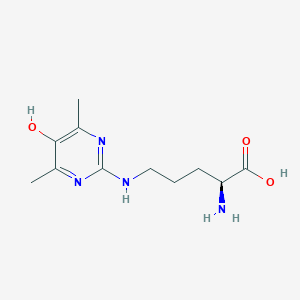
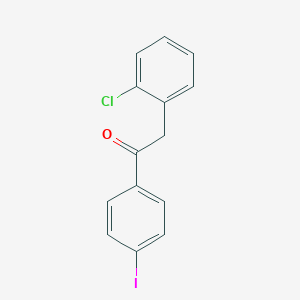
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)


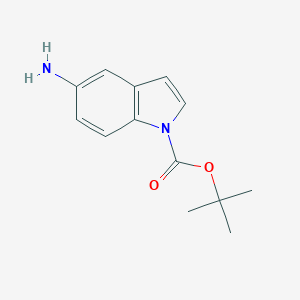

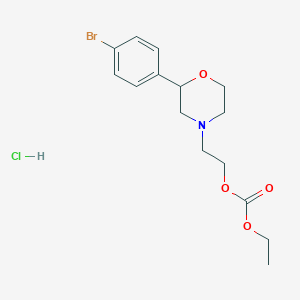
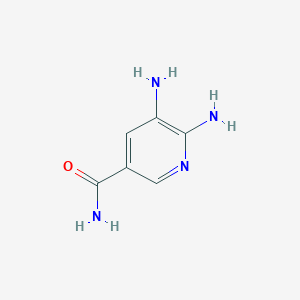
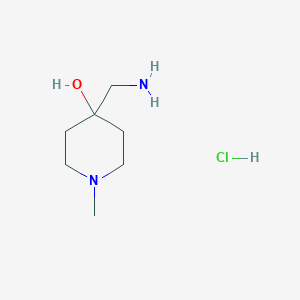
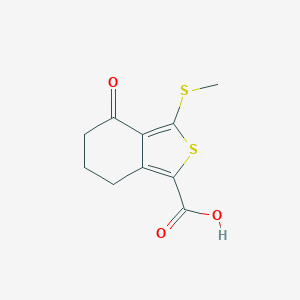
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
